



# Application of Fadraciclib (CYC065) in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TCL065    |           |  |  |  |
| Cat. No.:            | B15574044 | Get Quote |  |  |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Fadraciclib (formerly CYC065) is a potent, orally bioavailable, second-generation, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). [1][2][3][4] Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, makes it a promising therapeutic agent for various cancers, including hematological malignancies.[1][5] Dysregulation of CDK activity is a hallmark of many cancers, contributing to uncontrolled proliferation and survival.[2][3] Fadraciclib has demonstrated preclinical efficacy in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various lymphomas by inducing apoptosis and cell cycle arrest.[6][7][8] It has also shown synergistic effects when combined with other targeted agents, such as the BCL2 inhibitor venetoclax.[2][6]

These application notes provide a comprehensive overview of the use of fadraciclib in hematological malignancy research, including its mechanism of action, preclinical data, and detailed experimental protocols.

## **Mechanism of Action**

Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9.



- CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of short-lived anti-apoptotic proteins.[1][3]
   Fadraciclib-mediated inhibition of CDK9 leads to a rapid decrease in the levels of key survival proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC. [2][3] The downregulation of these proteins is a primary driver of apoptosis in cancer cells treated with fadraciclib.[2][7]
- CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase transition of the cell cycle.[1] Inhibition of CDK2 by fadraciclib can induce cell cycle arrest.[1] Furthermore, in aneuploid cancer cells with excessive centrosomes, CDK2 inhibition prevents centrosome clustering during mitosis, leading to multipolar cell division and a form of mitotic catastrophe known as anaphase catastrophe.[9] This induction of anaphase catastrophe is a broadly active mechanism in various cancers, including lymphoma.[9]

The simultaneous inhibition of CDK9 and CDK2 provides a powerful two-pronged attack on cancer cells, leading to both cell death and inhibition of proliferation.

**Data Presentation** 

Table 1: In Vitro Activity of Fadraciclib in Hematological

<u>Malignancies</u>

| Cell Line Type                           | Key Findings                                                                                                       | Reference |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Acute Myelogenous Leukemia<br>(AML)      | Downregulation of MCL-1,<br>suppression of RNAPII-driven<br>transcription, and rapid<br>induction of apoptosis.[7] | [7]       |
| Diffuse Large B-Cell<br>Lymphoma (DLBCL) | Sensitivity in cell lines with MLL rearrangements and myc amplification or overexpression.[8]                      | [8]       |
| Chronic Lymphocytic<br>Leukemia (CLL)    | Synergistic effects in combination with venetoclax. [6]                                                            | [6]       |



**Table 2: Fadraciclib Clinical Trials in Hematological** 

**Malignancies** 

| Trial Identifier | Phase     | Status (as of<br>late 2022) | Conditions                                                                            | Interventions                              |
|------------------|-----------|-----------------------------|---------------------------------------------------------------------------------------|--------------------------------------------|
| NCT03739554      | Phase 1   | Ongoing                     | Relapsed or<br>Refractory<br>Chronic<br>Lymphocytic<br>Leukemia (CLL)                 | Fadraciclib in combination with Venetoclax |
| NCT04017546      | Phase 1   | Ongoing                     | Relapsed or Refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS) | Fadraciclib in combination with Venetoclax |
| NCT04983810      | Phase 1/2 | Ongoing                     | Advanced Solid<br>Tumors and<br>Lymphoma                                              | Fadraciclib                                |
| NCT05168904      | Phase 1/2 | Ongoing                     | Hematological<br>Malignancies                                                         | Fadraciclib                                |

# Experimental Protocols Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of fadraciclib in hematological cancer cell lines.

#### Materials:

- Hematological cancer cell lines (e.g., AML, DLBCL, CLL lines)
- Fadraciclib (CYC065)



- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well plates
- MTS or MTT reagent
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of fadraciclib in complete medium at 2x the final desired concentrations.
- Add 100  $\mu L$  of the fadraciclib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
- Incubate for 72 hours.
- Add 20 μL of MTS or MTT reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This protocol quantifies the induction of apoptosis by fadraciclib.

Materials:



- Hematological cancer cell lines
- Fadraciclib
- · Complete cell culture medium
- 6-well plates
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time
  of harvest.
- Treat cells with fadraciclib at various concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.
- Harvest the cells by centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μL of 1x binding buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1x binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

## **Cell Cycle Analysis (Propidium Iodide Staining)**

This protocol assesses the effect of fadraciclib on cell cycle distribution.[6]



#### Materials:

- · Hematological cancer cell lines
- Fadraciclib
- Complete cell culture medium
- · 6-well plates
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and treat with fadraciclib as described for the apoptosis assay.[6]
- · Harvest and wash the cells with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

# **Western Blot Analysis**

This protocol is for detecting changes in protein expression levels following fadraciclib treatment.

#### Materials:

Hematological cancer cell lines



- Fadraciclib
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies against:
  - Phospho-RNA Polymerase II (Ser2)
  - o MCL-1
  - MYC
  - Cleaved PARP
  - GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Treat cells with fadraciclib for various time points (e.g., 6, 12, 24 hours).
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Action of Fadraciclib (CYC065).





Click to download full resolution via product page

Caption: In Vitro Experimental Workflow for CYC065 Evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. targetedonc.com [targetedonc.com]



- 5. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 BioSpace [biospace.com]
- 6. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 7. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclacel Pharmaceuticals, Inc. Presents Molecular Rationale For Clinical Development Of CYC065 CDK Inhibitor In Leukemias And Lymphomas - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application of Fadraciclib (CYC065) in Hematological Malignancy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#application-of-cyc065-in-hematological-malignancy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com